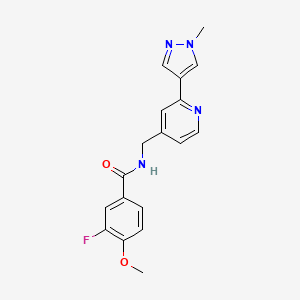

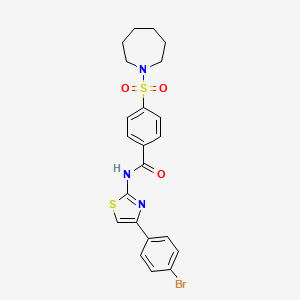

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methanesulfonyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol, also known as MDPPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MDPPO is a pyridine derivative that contains a boronate ester group and a mesylate group, which makes it a unique and versatile compound.

Applications De Recherche Scientifique

Synthesis and Green Metrics

The compound is involved in the synthesis of 2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles, significant for treating gastroesophageal reflux disease (GERD) and other acid-related conditions. A modified synthesis approach, described by (Rohidas Gilbile et al., 2017), offers advantages such as reduced waste generation, highlighted by a low E-factor value in one of the synthesis steps.

Dioxygen-Initiated Oxidation

The dioxygen-initiated oxidation of heteroatomic substrates incorporated into pyridine ligands of diiron(II) complexes explores the functional modeling of the diiron active site in soluble methane monooxygenase. This work by (E. Carson & S. Lippard, 2006) demonstrates the oxidation of sulfide and sulfoxide using this complex, providing insight into the reactivity of iron(II) complexes with dioxygen.

Methanesulfonyl Fluoride and Acetylcholinesterase

Methanesulfonyl fluoride is studied for its action as an oxydiaphoric inhibitor of acetylcholinesterase, with its reactivity influenced by substituted ammonium ions. This research, detailed by (R. Kitz & I. B. Wilson, 1963), shows the enzyme's sulfonylation and its relevance in understanding enzyme inhibition mechanisms.

Synthesis of 3-(Phenylsulfonyl)pyrrolidines

The creation of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions highlights the versatility of (phenylsulfonyl)methane in synthesizing complex structures. This synthesis process, as described by (D. Craig, P. Jones, & G. Rowlands, 2000), showcases efficient routes to pyrrolidine derivatives with high yields and stereoselectivities.

Methanesulfonic Acid as an Oxidizing Agent

The use of methanesulfonic acid in combination with sodium nitrite for the oxidation of 1,4-dihydropyridines to pyridine derivatives illustrates its role as an effective oxidizing agent. This approach, explored by (K. Niknam et al., 2006), showcases methanesulfonic acid's potential in facilitating mild and efficient oxidation processes.

Propriétés

IUPAC Name |

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO5S/c1-11(2)12(3,4)19-13(18-11)8-6-9(15)10(14-7-8)20(5,16)17/h6-7,15H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBCXWYEYHYNBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Prop-2-enyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2740064.png)

![2-[6-(2-Azidoethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2740068.png)

![9,9,9a-Trimethyl-1-prop-2-enylimidazolidino[1,2-a]indolin-2-one](/img/structure/B2740072.png)

![3-Bromoisothiazolo[4,5-c]pyridine](/img/structure/B2740078.png)

![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2740080.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-pentyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2740082.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2740086.png)